molecular formula C20H21N3O5S B2879967 3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886912-21-6

3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2879967
CAS RN: 886912-21-6
M. Wt: 415.46
InChI Key: FFYLVYHYEISPRJ-UHFFFAOYSA-N
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Description

3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BMO-95576 and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Biological Studies

Research into derivatives of 1,3,4-oxadiazole, including compounds structurally related to "3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide," has explored their crystal structure, Hirshfeld surfaces, and biological activities. Studies have shown that such compounds exhibit significant antibacterial and antioxidant activities, which is attributed to their specific molecular interactions and structural features (Subbulakshmi N. Karanth et al., 2019).

Anticancer Activity

Another area of application is in the design and synthesis of benzamide derivatives for anticancer evaluation. Compounds related to "this compound" have been synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity (B. Ravinaik et al., 2021).

Copper-Catalyzed Aminosulfonylation

The compound's relevance extends to synthetic chemistry methodologies, such as the copper-catalyzed aminosulfonylation of O-homoallyl benzimidates. This method provides a route to synthesize bioactive 1,3-oxazines, demonstrating the compound's utility in facilitating the development of new synthetic routes (W. Dong et al., 2021).

Antimicrobial and Antifungal Activities

Compounds structurally related to "this compound" have been synthesized and assessed for their antimicrobial and antifungal activities. These studies highlight the potential of such molecules as leads for the development of new antimicrobial agents (N. Kobzar et al., 2019).

properties

IUPAC Name

3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-3-4-12-27-16-7-5-6-15(13-16)18(24)21-20-23-22-19(28-20)14-8-10-17(11-9-14)29(2,25)26/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYLVYHYEISPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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